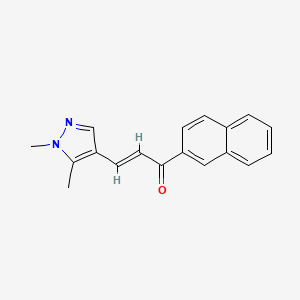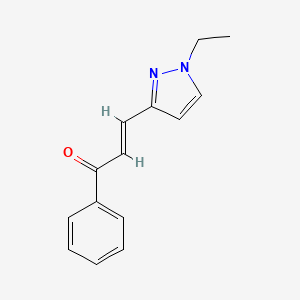![molecular formula C17H18ClFN4O2S B10936139 (2Z)-2-{[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10936139.png)
(2Z)-2-{[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone ring. Key reagents and conditions include:
Step 1: Formation of the pyrazole ring using hydrazine and an appropriate diketone under acidic conditions.
Step 2: Introduction of the 2-chloro-6-fluorobenzyl group via nucleophilic substitution.
Step 3: Formation of the thiazolidinone ring through cyclization with a thiourea derivative.
Step 4: Final functionalization with 3-methoxypropyl group using alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The presence of halogen atoms and other functional groups makes it suitable for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE shares structural similarities with other pyrazole and thiazolidinone derivatives.
Similar compounds: include 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE and 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE.
Properties
Molecular Formula |
C17H18ClFN4O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18ClFN4O2S/c1-25-9-3-7-23-16(24)11-26-17(23)20-15-6-8-22(21-15)10-12-13(18)4-2-5-14(12)19/h2,4-6,8H,3,7,9-11H2,1H3 |
InChI Key |
IRJJJZVTSFFZTR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)CSC1=NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10936088.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide](/img/structure/B10936100.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10936107.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936111.png)
![N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide](/img/structure/B10936127.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10936132.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B10936134.png)
![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936138.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10936147.png)
![Propan-2-yl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10936149.png)
![Methyl 2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10936157.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936161.png)
